2-[3-(pentafluoroethyl)phenoxy]acetic acid
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Overview
Description
2-[3-(Pentafluoroethyl)phenoxy]acetic acid is a chemical compound with the molecular formula C10H7F5O3 and a molecular weight of 270.16 g/mol It is characterized by the presence of a pentafluoroethyl group attached to a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pentafluoroethyl)phenoxy]acetic acid typically involves the reaction of 3-(pentafluoroethyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Pentafluoroethyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-[3-(Pentafluoroethyl)phenoxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of 2-[3-(pentafluoroethyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(3-(Trifluoromethyl)phenoxy)acetic acid: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
2-(4-(Pentafluoroethyl)phenoxy)acetic acid: Similar structure but with the pentafluoroethyl group in the para position.
2-(3-(Pentafluoroethyl)phenoxy)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
2-[3-(Pentafluoroethyl)phenoxy]acetic acid is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable for various applications in research and industry .
Properties
CAS No. |
1443980-32-2 |
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Molecular Formula |
C10H7F5O3 |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
2-[3-(1,1,2,2,2-pentafluoroethyl)phenoxy]acetic acid |
InChI |
InChI=1S/C10H7F5O3/c11-9(12,10(13,14)15)6-2-1-3-7(4-6)18-5-8(16)17/h1-4H,5H2,(H,16,17) |
InChI Key |
CZCUJEUAIHDYFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C(C(F)(F)F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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